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Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Cat. No.: B2577659
M. Wt: 886.2 g/mol
InChI Key: CSHHHVOFXKFHMG-PCXFPAGCSA-N
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Description

Evolution of Probe Design in Proteomics and Target Identification

The field of proteomics, the large-scale study of proteins, has been profoundly impacted by the development of chemical probes. Early approaches often relied on affinity labeling, where a reactive group attached to a ligand would covalently bind to the target protein, allowing for its identification. However, these methods often suffered from a lack of specificity and the harsh conditions required for target isolation.

A significant advancement came with the advent of activity-based protein profiling (ABPP). ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner, providing a direct readout of enzyme activity. researchgate.net This technique has been instrumental in functional enzyme discovery, inhibitor screening, and understanding the catalytic landscape of the proteome.

The introduction of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," revolutionized probe design. nih.govnih.gov This highly efficient and specific reaction allows for the modular construction of probes, where a small, bioorthogonal handle (like an azide (B81097) or alkyne) can be installed onto a biomolecule in a complex biological system and then selectively reacted with a reporter tag. nih.gov This two-step approach minimizes perturbations to the biological system and allows for a wide range of applications, from fluorescence imaging to affinity purification. mdpi.com

Rationale for Multifunctional Probe Architectures in Contemporary Research

The progression of chemical biology has necessitated the development of probes that can perform multiple tasks simultaneously. This has led to the rise of multifunctional probe architectures, which integrate several key components into a single molecule. These components typically include:

A reactive or selective group: This moiety is responsible for interacting with the target of interest. It can be a ligand that binds to a specific protein, a reactive "warhead" for activity-based profiling, or a photoactivatable group for cross-linking studies. wisdomlib.orgprecisepeg.com

A reporter tag: This component enables the detection and/or isolation of the probe-target complex. Common reporter tags include fluorophores for imaging, and affinity handles like biotin (B1667282) for purification. nih.gov

A linker: This crucial element connects the reactive group and the reporter tag. The linker's length, flexibility, and chemical properties can significantly influence the probe's solubility, cell permeability, and the efficiency of target engagement and subsequent analysis. nih.govchempep.com

The rationale for this modular design is to create versatile tools that can be adapted to various experimental needs. For instance, a single probe scaffold can be equipped with different reporter tags to switch between imaging and proteomic applications. Furthermore, the incorporation of cleavable linkers allows for the mild release of captured proteins from affinity resins, which is highly beneficial for downstream analysis by mass spectrometry. nih.govrsc.orgnih.gov

A prime example of the power of multifunctional architectures is the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. creativebiolabs.netnih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. rsc.orgcreativebiolabs.net This technology represents a paradigm shift in pharmacology, moving from target inhibition to targeted protein degradation.

Overview of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide as a Strategic Research Tool

This compound is a prime example of a modern, multifunctional chemical probe that embodies the principles of strategic design. This compound integrates several key functionalities, making it a versatile tool for a range of applications in chemical biology and proteomics.

The core of this probe is its multifunctional linker, which can be dissected into several key components:

Biotin: This vitamin serves as a high-affinity purification tag. nih.gov The exceptionally strong and specific interaction between biotin and streptavidin or avidin (B1170675) allows for the efficient enrichment of biotinylated molecules and their binding partners from complex biological mixtures. acs.org

PEG4 (Polyethylene Glycol) Linker: The tetraethylene glycol spacer enhances the water solubility and biocompatibility of the probe. precisepeg.comchempep.combiochempeg.com The length of the PEG linker also provides spatial separation between the biotin tag and the reactive end of the molecule, minimizing steric hindrance and improving accessibility to target proteins. chempep.com

t-Bu-DADPS (tert-Butyldiaminodiphenylsilane) Group: This is a crucial element of the linker, as it functions as an acid-labile cleavable moiety. acs.orgcreative-biolabs.comnih.gov The dialkoxydiphenylsilane (DADPS) linker is stable under physiological conditions but can be efficiently cleaved under mild acidic conditions (e.g., 10% formic acid). acs.orgnih.gov This allows for the gentle release of captured proteins from streptavidin beads, which is highly advantageous for subsequent analysis by mass spectrometry as it reduces the co-purification of non-specific binders and endogenous biotinylated proteins. nih.govbiorxiv.org

C6-azide: This component provides the reactive handle for bioorthogonal conjugation. The hexyl (C6) chain acts as a spacer, trilinkbiotech.combiosyn.com while the terminal azide group can participate in highly specific and efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.comnd.edu This allows for the covalent attachment of the probe to a target molecule that has been metabolically or synthetically labeled with an alkyne group.

Due to its modular design, this compound is particularly well-suited for use as a cleavable biotin probe in proteomics experiments. acs.org It can be "clicked" onto alkyne-modified proteins, which can then be enriched using streptavidin affinity chromatography. The subsequent acid-mediated cleavage releases the captured proteins for identification and analysis by mass spectrometry, leaving behind a small chemical tag. nih.gov Furthermore, its architecture makes it a valuable building block in the synthesis of more complex molecules, such as PROTACs, where the azide can be used to attach a target-binding ligand. medchemexpress.combioscience.co.uk

ComponentFunctionKey Properties
Biotin Affinity Purification TagHigh affinity for streptavidin/avidin
PEG4 Linker Spacer and SolubilizerEnhances water solubility, provides spatial separation
t-Bu-DADPS Cleavable LinkerAcid-labile, allows for mild elution of captured proteins
C6-azide Bioorthogonal HandleReactive towards alkynes via click chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H67N7O9SSi B2577659 Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHHHVOFXKFHMG-PCXFPAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N7O9SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Design Principles and Molecular Architecture of Biotin Peg4 Amino T Bu Dadps C6 Azide

Modular Design Strategy for the Chemical Probe

The construction of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide exemplifies a modular design strategy, a powerful approach in the development of chemical probes. medchemexpress.cominvivochem.com This strategy involves the assembly of discrete functional units, each with a well-defined role, to create a single molecule with multi-faceted capabilities. medchemexpress.com This approach offers significant advantages, including the ability to rationally design probes with desired properties and the flexibility to modify individual modules to optimize performance for specific applications.

The core components of this compound are:

Biotin (B1667282) Moiety: Serves as the primary affinity handle.

Amino-t-Bu-DADPS Linker: A cleavable unit that allows for the release of captured molecules under specific chemical conditions.

C6-Azide Group: A bioorthogonal reactive handle for covalent attachment to target molecules.

This modular arrangement allows for a sequential workflow: the azide (B81097) group can be covalently linked to a target of interest via "click chemistry," the biotin moiety can then be used to capture the entire complex using streptavidin-coated resins, and finally, the cleavable DADPS linker allows for the release of the target, free from the biotin and streptavidin, for downstream analysis.

Role of the Biotin Moiety in Affinity-Based Methodologies

The biotin component is fundamental to the utility of this compound in affinity-based methodologies. Biotin, also known as vitamin H, forms an exceptionally strong and specific non-covalent interaction with the protein streptavidin. targetmol.comacs.org This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it essentially irreversible under physiological conditions. acs.org

High-Affinity Streptavidin-Biotin Interaction in Biomolecular Research

The streptavidin-biotin interaction is a cornerstone of modern biomolecular research due to its remarkable strength and specificity. targetmol.comacs.org This high-affinity binding allows for the efficient capture and immobilization of biotinylated molecules from complex biological mixtures. The interaction is rapid and stable across a wide range of pH, temperature, and denaturing conditions, which makes it a robust tool for a variety of applications. acs.org In the context of this compound, once the probe is attached to its target, the biotin moiety enables the highly efficient capture of the probe-target conjugate by streptavidin immobilized on a solid support, such as magnetic beads or agarose (B213101) resin.

Applications in Protein Enrichment and Purification Methodologies

The streptavidin-biotin system is widely exploited for the enrichment and purification of proteins. targetmol.comacs.org When this compound is used to label a protein of interest, the biotin tag allows for the selective isolation of the labeled protein from a complex lysate. This is particularly useful for enriching low-abundance proteins or for purifying protein complexes. The high specificity of the interaction minimizes the co-purification of non-specific proteins, leading to cleaner samples for downstream analysis such as mass spectrometry. The inclusion of the cleavable DADPS linker in this probe is a significant advancement, as it allows for the release of the purified protein from the streptavidin resin under mild acidic conditions, which is often a challenge with standard biotin-streptavidin affinity purification. nih.gov

FeatureDescriptionReference
Binding Affinity (Kd) ~10⁻¹⁴ M acs.org
Interaction Type Non-covalent targetmol.com
Stability High stability to pH, temperature, and denaturants acs.org
Specificity Highly specific for biotin targetmol.com

Significance of the Polyethylene Glycol (PEG4) Spacer

Impact on Bioconjugation Efficiency and Aqueous Solubility

The PEG4 spacer enhances the aqueous solubility of the entire probe molecule. broadpharm.com This is a crucial feature, as many chemical probes can be hydrophobic and prone to aggregation in aqueous biological buffers. Improved solubility ensures that the probe remains in solution and is available to react with its intended target, thereby increasing the efficiency of the bioconjugation reaction. The hydrophilic nature of the PEG spacer helps to prevent the probe from non-specifically interacting with hydrophobic surfaces, which can be a source of background signal in affinity purification experiments. genelink.com

Modulation of Molecular Diffusion and Reduction of Non-Specific Interactions

PropertyEffect of PEG4 SpacerReference
Aqueous Solubility Increased broadpharm.com
Bioconjugation Efficiency Improved broadpharm.com
Non-Specific Binding Reduced genelink.com
Steric Hindrance Minimized for biotin-streptavidin binding broadpharm.com

Cleavable DADPS Linker for Downstream Proteomic Analysis

The molecular architecture of this compound incorporates a dialkoxydiphenylsilane (DADPS) moiety, which functions as a chemically cleavable linker. researchgate.netacs.orgbiorxiv.org This feature is of paramount importance in chemical proteomics, where the ability to release captured biomolecules from an affinity matrix under controlled conditions is essential for subsequent analysis. sci-hub.sersc.org The DADPS linker has been utilized in a variety of proteomic studies, including the identification of glycosylation sites and mapping small-molecule-protein interactions. biorxiv.org Its design allows for the efficient isolation and subsequent identification of labeled analytes.

Mechanism of Controlled Cleavage and Release of Labeled Analytes

The cleavage of the DADPS linker is achieved under specific and mild acidic conditions. nih.gov The silicon-oxygen bonds within the DADPS core are susceptible to acid hydrolysis. Treatment with 10% formic acid (HCO₂H) for as little as 30 minutes efficiently breaks these bonds. acs.orgnih.gov This process releases the analyte, which has been captured via the biotin tag on streptavidin resin, from the affinity matrix.

Upon cleavage, a small portion of the linker remains covalently attached to the analyte. This residual mass tag is a hydroxyl moiety with a defined mass of 143 Da. acs.orgnih.gov The small and known mass of this modification simplifies the analysis of mass spectrometry data, allowing for the straightforward identification of the labeled peptide or protein. The remarkable efficiency of this cleavage under such mild conditions distinguishes the DADPS linker from other acid-cleavable linkers that may require harsher reagents like 95% trifluoroacetic acid. nih.gov

Advantages in Post-Labeling Sample Preparation and Mass Spectrometry Compatibility

The use of a cleavable linker like DADPS offers significant advantages for proteomic workflows, particularly in sample preparation and mass spectrometry (MS) analysis. sci-hub.sesigmaaldrich.com These benefits lead to higher confidence in target identification and a greater number of identified proteins compared to non-cleavable methods. researchgate.netrsc.org

Key advantages include:

Mild Elution Conditions : The ability to release tagged proteins using mild formic acid preserves the integrity of the analyte, which might otherwise be compromised by harsher chemical treatments. sci-hub.senih.gov

Reduced MS Spectrum Complexity : The removal of the bulky biotin tag prior to MS analysis is crucial. Large, uncleaved tags can suppress peptide ionization and lead to complex fragmentation spectra that are difficult to interpret. sci-hub.se Cleavage simplifies the spectra, focusing the analysis on the peptide of interest.

Unambiguous Identification : In cross-linking mass spectrometry (XL-MS), MS-cleavable linkers allow the two linked peptides to be physically separated in the gas phase during tandem mass spectrometry (MS/MS). sigmaaldrich.com This results in unique fragment pairs with a defined mass relationship, facilitating the unambiguous assignment of cross-links. sci-hub.sesigmaaldrich.com

Enhanced Compatibility and Performance : The formic acid cleavage protocol is highly compatible with standard mass spectrometry sample preparation workflows. biorxiv.org Comparative studies have shown that the DADPS linker can lead to the identification of a significantly higher number of unique cysteine residues compared to other linkers, such as the azobenzene (B91143) (AZO) linker. biorxiv.org This is partly because it avoids issues like the artifactual sulfation of the residual mass tag, which can occur with other linkers and complicate data analysis. biorxiv.org

FeatureDADPS LinkerAzobenzene (AZO) LinkerReference
Cleavage ConditionMild Acid (e.g., 10% Formic Acid)Reducing Agent (e.g., Sodium Dithionite) biorxiv.org
Compatibility with MSHigh; cleavage conditions are compatible with standard protocols.Lower; potential for artifactual modifications (sulfation). biorxiv.org
PerformanceLeads to a higher number of identified unique peptides.Can result in fewer identifications due to artifacts. biorxiv.org
Residual TagSmall, defined mass (143 Da).Aminophenol moiety. acs.orgbiorxiv.orgnih.gov

Azide Functional Group for Bioorthogonal Ligation

The terminal azide (N₃) group is the reactive handle of the this compound molecule. medchemexpress.combioscience.co.uk This functional group is central to the probe's ability to selectively conjugate with other molecules through a process known as bioorthogonal ligation, most notably "click chemistry". nih.govmdpi.com

Rationale for Azide as a Versatile Click Chemistry Handle

The azide group is a key component in one of the most widely used click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govgbiosciences.com This reaction forms a stable 1,2,3-triazole ring by joining an azide with a terminal alkyne. nih.govgbiosciences.com The rationale for using the azide as a click chemistry handle in biological contexts is based on several key properties:

Bio-orthogonality : Azides and their alkyne reaction partners are essentially abiotic; they are absent from and non-reactive with most functional groups found in biological systems. nih.govgbiosciences.com This "bio-orthogonal" nature ensures that the ligation reaction is highly selective and does not interfere with native cellular processes. gbiosciences.com

High Efficiency and Favorable Kinetics : The CuAAC reaction is characterized by a high thermodynamic driving force, proceeding to completion with high yields under mild, aqueous conditions, including a wide range of pH (5 to 12) and temperatures. gbiosciences.com

Versatility : The azide group can be readily incorporated into various small molecules and probes, serving as a reliable "sticky spot" for conjugation with alkyne-modified biomolecules. gbiosciences.com

Property of Azide in CuAACDescriptionReference
SelectivityReacts specifically with terminal alkynes, not with native biological functional groups. nih.govgbiosciences.com
Reaction ConditionsProceeds in aqueous media, across a wide pH and temperature range. gbiosciences.com
EfficiencyHigh-yielding reaction with a strong thermodynamic driving force. gbiosciences.com
ProductForms a chemically and metabolically stable 1,2,3-triazole linkage. nih.gov

Integration into Probe Design for Target Engagement Studies

The complete this compound molecule is designed as a multifunctional chemical probe for activity-based protein profiling (ABPP) and other target identification studies. mdpi.comencyclopedia.pub The integration of the azide handle is critical to its function in a typical chemical proteomics workflow. mdpi.com

The general workflow is as follows:

Target Labeling : In a biological system (e.g., cells or lysates), proteins of interest are first treated with a smaller, specialized probe that contains a terminal alkyne group. nih.govmdpi.com This initial probe is designed to covalently or non-covalently bind to specific targets.

Bioorthogonal Ligation (Click Reaction) : The this compound is then added to the system. Its azide handle selectively "clicks" onto the alkyne tag of the target-bound probe via CuAAC, effectively attaching the biotin-linker cassette to the protein target. nih.govmdpi.com

Affinity Purification : The biotin tag allows for the selective enrichment of the entire probe-protein complex from the complex biological mixture using streptavidin-coated beads. researchgate.net

Cleavage and Identification : The enriched proteins are then released from the beads by cleaving the DADPS linker, allowing for their subsequent identification and quantification by mass spectrometry. acs.orgbiorxiv.org

This strategic design, combining a bioorthogonal reactive group (azide), an affinity handle (biotin), and a cleavable linker (DADPS), creates a powerful tool for discovering the protein targets of small molecules and studying protein function and post-translational modifications with high specificity and confidence. sci-hub.sersc.orgencyclopedia.pub

Applications in Chemical Proteomics and Interactome Mapping

Click Chemistry-Enabled Proteomics Workflows Utilizing Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

The terminal azide (B81097) group on the compound is a key functional handle for "click chemistry," a class of bioorthogonal reactions that are rapid, selective, and high-yielding. nih.gov These reactions allow for the covalent attachment of the biotin-containing probe to target biomolecules that have been metabolically, enzymatically, or chemically engineered to possess a complementary alkyne group.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used click reaction for bioconjugation. nih.gov In a typical proteomic workflow, cells or organisms are treated with a non-canonical amino acid or a metabolic precursor bearing a terminal alkyne. nih.gov This alkyne handle is incorporated into newly synthesized proteins. After cell lysis, this compound is added to the proteome in the presence of a copper(I) catalyst. medchemexpress.com The azide on the probe reacts specifically with the alkyne-tagged proteins, forming a stable triazole linkage and effectively attaching the biotin (B1667282) moiety. nih.govvectorlabs.com This methodology, often used in Activity-Based Protein Profiling (ABPP), allows for the selective enrichment of active enzymes or specific protein populations for subsequent identification and quantification by mass spectrometry. nih.govnih.gov

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a catalyst-free alternative. bioscience.co.uk This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. medchemexpress.combioscience.co.uk The high ring strain of these molecules enables them to react spontaneously with azides. vectorlabs.com In this workflow, biomolecules are labeled with a strained alkyne. The subsequent addition of this compound results in a rapid and specific conjugation without the need for a catalyst, making it highly suitable for labeling proteins on the surface of or inside living cells. vectorlabs.com

Table 2: Comparison of CuAAC and SPAAC Reactions
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
CatalystCopper(I) requiredNone (catalyst-free) vectorlabs.com
Alkyne PartnerTerminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.combioscience.co.uk
Biological CompatibilityLimited in living systems due to copper toxicityHigh; suitable for live-cell applications bioscience.co.uk
Reaction KineticsGenerally very fast with catalystRapid, driven by ring strain

Application in Targeted Protein Degradation Research (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins. glpbio.com These heterobifunctional molecules consist of a ligand that binds a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. glpbio.commedchemexpress.com

This compound serves as a PEG-based PROTAC linker, a critical component that can be incorporated into the synthesis of PROTAC molecules. glpbio.commedchemexpress.comtargetmol.com The linker's composition and length are crucial for the PROTAC's efficacy, as it must orient the two ligands optimally to form a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 element in this linker provides flexibility and hydrophilicity, while the azide handle allows for its modular incorporation into a larger PROTAC structure.

The azide functionality of this compound makes it a valuable building block for the modular synthesis of PROTACs. medchemexpress.com A common strategy involves synthesizing a target protein ligand functionalized with an alkyne. This alkyne-modified ligand can then be covalently attached to the azide-bearing linker via a click chemistry reaction (CuAAC or SPAAC). The resulting intermediate, which now contains the biotin-PEG-DADPS-linker assembly attached to the target ligand, can then be further elaborated by conjugating the E3 ligase ligand to the other end of the linker, completing the PROTAC structure. This modular approach facilitates the rapid generation of a library of PROTACs with varying linkers to optimize degradation efficiency.

Identification of Ligand-Protein Interactions via Affinity Capture and Release

A primary application of this compound is in chemical proteomics for the identification of protein-protein or small molecule-protein interactions. The workflow leverages both the biotin tag for capture and the cleavable DADPS linker for release.

The process begins with the labeling of a target protein or proteome using the azide functionality as described in section 4.1. This results in the target proteins being tagged with the full Biotin-PEG4-amino-t-Bu-DADPS probe. The biotin group serves as a high-affinity handle for capturing the labeled proteins and any associated interaction partners using streptavidin-coated solid supports, such as magnetic beads. princeton.edu This affinity purification step effectively isolates the proteins of interest from the complex cellular lysate.

After stringent washing to remove non-specifically bound proteins, the captured proteins must be released from the streptavidin support for analysis. The DADPS linker is specifically designed for this purpose. It is an acid-labile linker that can be cleaved under mild acidic conditions, such as with 10% formic acid. nih.gov This cleavage step releases the captured proteins from the beads, leaving the biotin and the bulk of the linker still bound to the streptavidin. The eluted proteins, now carrying only a small chemical remnant of the linker, can be identified and quantified using mass spectrometry. nih.gov This capture-and-release strategy minimizes contamination from the affinity matrix and enables the sensitive detection of specific protein interactions. nih.gov

Table 3: Functional Moieties of this compound
ComponentPrimary Function
BiotinHigh-affinity handle for capture on streptavidin/avidin (B1170675) supports. princeton.edu
PEG4 SpacerEnhances aqueous solubility and provides spatial separation between biotin and the target. lumiprobe.com
DADPS LinkerAcid-cleavable moiety for the mild release of captured biomolecules. nih.gov
C6-azideBioorthogonal handle for covalent conjugation to alkyne-modified molecules via click chemistry. medchemexpress.combioscience.co.uk

Enrichment Strategies Using the Biotin Tag in Conjunction with the Cleavable DADPS Linker

The core of the enrichment strategy for proteins labeled with this compound lies in the high-affinity interaction between biotin and streptavidin. Proteins that have been tagged with this reagent, typically through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, can be selectively captured and enriched from complex cellular lysates using streptavidin-coated beads. This process effectively isolates the proteins of interest from the vast excess of unlabeled background proteins.

A key innovation in this probe is the incorporation of the DADPS linker, which is cleavable under mild acidic conditions. nih.govbiorxiv.orgbiorxiv.orgacs.org This overcomes a significant limitation of traditional biotin-streptavidin affinity purification, where the strength of the interaction often necessitates harsh elution conditions that can denature proteins and co-elute non-specifically bound contaminants. chemrxiv.org The DADPS linker can be efficiently cleaved with dilute formic acid (e.g., 10% formic acid for 30 minutes), allowing for the gentle release of the captured proteins from the streptavidin resin. nih.govbiorxiv.orgbiorxiv.orgacs.org This mild elution preserves the integrity of the proteins and minimizes the release of background contaminants, leading to a cleaner sample for downstream analysis.

The performance of the DADPS linker has been shown to be superior to other cleavable linkers, such as the azobenzene (B91143) (AZO) linker. In a comparative study profiling the cellular cysteinome, the DADPS linker consistently yielded a greater number of identified cysteine residues. biorxiv.org This suggests a higher efficiency of protein release and recovery with the DADPS system.

Table 1: Comparison of Cleavage Conditions for Different Linker Chemistries

Linker TypeCleavage ReagentCleavage ConditionsReference
Dialkoxydiphenylsilane (DADPS)10% Formic Acid30 minutes at room temperature nih.govbiorxiv.orgbiorxiv.orgacs.org
Azobenzene (AZO)Sodium DithioniteRoom temperature biorxiv.org
DisulfideDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)Room temperature
PhotocleavableUV light (e.g., 365 nm)Varies with intensity and duration nih.govbiorxiv.orgacs.org

Subsequent Analysis of Labeled and Released Proteins via Mass Spectrometry

Following enrichment and cleavage, the released proteins are typically subjected to standard proteomics workflows involving enzymatic digestion (e.g., with trypsin) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant advantage of the DADPS linker is that upon cleavage, it leaves a small, defined chemical remnant (143 Da) on the labeled peptide. nih.govbiorxiv.orgbiorxiv.orgacs.org This small mass tag is less likely to interfere with peptide fragmentation and identification by mass spectrometry compared to larger, more complex remnants left by other linkers.

The clean elution and the small residual mass tag contribute to higher confidence in protein identification and a greater number of identified peptides and proteins. For instance, in a study comparing enrichment strategies, performing the enrichment of labeled peptides after proteolytic digestion using the DADPS linker resulted in a significantly higher number of unique cysteine residue identifications compared to enrichment prior to digestion or when using the AZO linker. biorxiv.org

Table 2: Performance of DADPS Linker in Cysteine Residue Identification

Linker TypeEnrichment StrategyTotal Unique Cysteine Residues IdentifiedReference
DADPSPeptide-level enrichment11,400 biorxiv.org
DADPSProtein-level enrichment10,316 biorxiv.org
AZOPeptide-level enrichment9,362 biorxiv.org
AZOProtein-level enrichment6,664 biorxiv.org

Proximity Ligation and Biomolecular Interaction Mapping Studies

Proximity ligation assays (PLA) are powerful techniques for the in situ detection of protein-protein interactions. The assay relies on the close proximity of two antibody-probes, which, when near each other, can be ligated to produce a circular DNA molecule that is then amplified and detected. This compound can be integrated into PLA workflows to study biomolecular interactions.

In such an application, one of the interacting partners can be labeled with an alkyne, and the other can be targeted with an antibody. The alkyne-labeled protein can then be reacted with this compound via click chemistry. A secondary antibody conjugated to an oligonucleotide and an anti-biotin antibody also conjugated to an oligonucleotide can then be used. If the two proteins are in close proximity, the oligonucleotides can be ligated, amplified, and detected. The cleavable DADPS linker offers the potential advantage of allowing the release of the ligated complex for further analysis, although this application is still emerging. The ability to biotinylate proximal proteins and then release them under mild conditions is a key enabling feature for detailed interaction mapping.

Integration with Advanced Mass Spectrometry-Based Proteomics Platforms

The compatibility of the DADPS linker with quantitative proteomics workflows has significantly expanded its utility. This compound can be seamlessly integrated with advanced platforms such as those utilizing Tandem Mass Tags (TMT) for multiplexed quantitative analysis.

In a typical workflow, different cell populations (e.g., treated vs. untreated) are labeled with an alkyne probe. After cell lysis, the alkyne-labeled proteins are reacted with the DADPS-biotin-azide probe. The enriched and released proteins from each condition are then digested, and the resulting peptides are labeled with different isobaric TMT reagents. The samples are then combined and analyzed by LC-MS/MS. The TMT reporter ions in the MS/MS spectra provide quantitative information on the relative abundance of each peptide across the different conditions.

This approach, combining the DADPS cleavable linker with TMT labeling, has been successfully used to profile the targets of covalent inhibitors. For example, in a study of the EGFR kinase inhibitor dacomitinib, this method led to the detection and quantification of over 10,000 unique cysteine residues, a nearly three-fold increase compared to previous studies using cleavable biotin linkers for enrichment. biorxiv.org This demonstrates the power of integrating this cleavable probe with advanced quantitative proteomics for in-depth interactome mapping.

Advanced Methodological Considerations and Future Directions in Chemical Biology

Optimization of Labeling Conditions for Specific Biological Systems and Targets

The effectiveness of Biotin-PEG4-amino-t-Bu-DADPS-C6-azide hinges on the precise control of both the labeling (conjugation) and the cleavage (release) steps. The DADPS core is the key functional unit for cleavage, offering the advantage of being highly sensitive to mild acidic conditions while remaining stable to other reagents. nih.govnih.gov

Initial research on DADPS-based probes demonstrated their efficient cleavage using formic acid. nih.govnih.gov In a foundational study using a model Green Fluorescent Protein (GFP) tagged with a non-canonical amino acid for azide-alkyne cycloaddition, the DADPS linker's cleavage efficiency was systematically evaluated. nih.gov Treatment with 10% formic acid for just 30 minutes at room temperature resulted in over 98% cleavage, showcasing the mildness and efficiency of the release mechanism. nih.govnih.gov This mild condition is a significant advantage over other linkers that require harsh reducing agents or photolysis, which can be detrimental to sensitive biological samples. nih.gov The selectivity of the DADPS probe was also found to be superior to other cleavable linkers, such as those based on disulfide or diazobenzene motifs. nih.gov

The optimization of these conditions is crucial for specific biological targets. For instance, in proteomic workflows aimed at identifying post-translational modifications or mapping protein-small molecule interactions, incomplete cleavage can lead to the loss of valuable sample, while overly harsh conditions can degrade the target peptides themselves. biorxiv.orgbiorxiv.org The data below, derived from studies on DADPS-based probes, illustrates the tunability of the cleavage reaction. nih.gov

Formic Acid ConcentrationCleavage Efficiency (%)Time (h)
5%950.5
10%>980.5

This tunability allows researchers to balance cleavage efficiency with the preservation of sample integrity, a critical consideration in systems biology. biorxiv.org

Development of Analogous Probes with Modified Linker Chemistries or Functional Groups

While the original DADPS linker proved highly effective, its initial synthesis was complex and not easily adaptable for creating diverse probe libraries. chemrxiv.org This limitation spurred the development of analogous probes with modified linker chemistries to enhance performance, synthetic accessibility, and experimental flexibility. A significant advancement has been the creation of solid-phase peptide synthesis (SPPS)-compatible DADPS reagents. chemrxiv.orgresearchgate.net These "building block" approaches allow for the facile, high-yielding synthesis of customizable DADPS-based capture reagents, streamlining the production of diverse probes. chemrxiv.org

Researchers have explored modifications to several components of the DADPS probe architecture:

Azide (B81097) Handle: To improve the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the azidoacetate group in early DADPS linkers was replaced with an azidopropyl group, resulting in a reported seven-fold increase in CuAAC efficiency. rsc.org

Linker Length and Composition: The PEG4 component of the target molecule enhances aqueous solubility and provides spatial separation between the biotin (B1667282) tag and the captured biomolecule, which can minimize steric hindrance during affinity purification with streptavidin. nih.govrsc.org New synthetic routes allow for the modular incorporation of different linker lengths and amino acids, enabling the fine-tuning of probe properties for specific applications. researchgate.net

Isotopic Labeling: A notable innovation is the development of silane-based Cleavable Linkers for Isotopically labeled Proteomics (sCLIP). researchgate.net These probes are designed for multiplexed quantitative chemoproteomics by incorporating isotopic labels within the DADPS reagent itself. This design facilitates early-stage isobaric labeling and sample pooling, significantly increasing sample throughput. researchgate.net

These developments are transforming DADPS-based probes from single-purpose tools into versatile platforms for sophisticated, high-throughput proteomic analyses.

Expanding the Scope of Bioorthogonal Reactions in Multifunctional Probe Applications

The terminal azide group on this compound is its bioorthogonal reactive handle, enabling its covalent attachment to biomolecules that have been metabolically or chemically tagged with a complementary alkyne. This functionality is not limited to a single type of "click chemistry." The probe is versatile enough to be used in two major classes of azide-alkyne cycloaddition:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used bioorthogonal reaction that proceeds rapidly in the presence of a copper(I) catalyst. rsc.orgnih.gov It is suitable for a vast range of applications, including the labeling of proteins, nucleic acids, and glycans. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where the cytotoxicity of copper is a concern, the azide group can react with strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) without the need for a metal catalyst. rsc.orgnih.gov

This dual reactivity significantly expands the probe's utility. Researchers can choose the appropriate reaction based on the specific biological context, whether it be in cell lysates (where CuAAC is common) or in live-cell imaging experiments (where SPAAC is preferred). rsc.orgresearchgate.net The modular design of modern bioorthogonal probes also allows for the azide handle to be swapped for an alkyne, creating a complementary tool for labeling azide-tagged biomolecules. acs.org This flexibility is crucial for designing multi-modal experiments, such as simultaneously visualizing different classes of biomolecules using orthogonal reaction pairs. acs.org

Integration with High-Throughput Screening Platforms for Mechanistic Studies

The combination of a cleavable linker with a bioorthogonal handle makes DADPS-based probes exceptionally well-suited for integration into high-throughput screening (HTS) and large-scale proteomic platforms. biorxiv.orgresearchgate.net These workflows are essential for mechanistic studies, such as identifying the protein targets of a drug candidate or mapping reactive sites across the proteome. biorxiv.org

A key application is in activity-based protein profiling (ABPP) and chemoproteomic studies to map small molecule-protein interactions. biorxiv.orgbiorxiv.org In a typical workflow, a proteome is treated with a small-molecule probe containing an alkyne handle. After the probe covalently binds to its protein targets, the entire proteome is lysed and reacted with a DADPS-biotin-azide probe like the one discussed. biorxiv.org The biotinylated proteins are then enriched on streptavidin beads, washed to remove non-specific binders, and digested into peptides. Finally, the DADPS linker is cleaved with mild acid to release the target peptides for identification by tandem mass spectrometry (MS/MS). biorxiv.orgbiorxiv.org

Recent advancements have combined this DADPS-based workflow with Tandem Mass Tag (TMT) labeling, a powerful technique for multiplexed quantitative proteomics. biorxiv.org This integrated approach allowed for the detection and quantification of over 10,000 unique cysteine residues in a cancer cell line, a nearly three-fold increase in coverage compared to previous methods. biorxiv.org Furthermore, automated enrichment methods using cleavable biotin probes are being developed to improve the speed, reproducibility, and throughput of identifying newly synthesized proteins, making large-scale mechanistic studies more feasible. nih.govresearchgate.net

Contributions to Systems Biology and Functional Genomics Research

This compound and its analogues are making significant contributions to systems-level biological research by enabling the robust and large-scale analysis of the proteome. The ability to efficiently enrich and subsequently release target molecules has proven superior to non-cleavable linkers for MS-based proteomics, as the large biotin tag can interfere with peptide analysis.

Key contributions include:

Mapping Protein-Small Molecule Interactomes: In a study profiling the targets of the FDA-approved covalent inhibitor dacomitinib, the DADPS linker was instrumental in a quantitative chemoproteomic platform that identified cysteine residues on proteins directly and indirectly affected by the drug. biorxiv.org This provides a system-wide view of a drug's mechanism of action and potential off-target effects.

Profiling the Reactive Proteome: DADPS-based probes have been systematically compared to other cleavable linkers, such as those based on azobenzene (B91143) (AZO), for profiling the reactive cysteinome. biorxiv.orgbiorxiv.org These studies concluded that the DADPS linker provides superior performance and avoids the formation of previously unreported artifactual modifications seen with the AZO linker, making it a more reliable tool for systems-wide studies. biorxiv.org

Analysis of Newly Synthesized Proteins: The probe is a core component of the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method, which allows for the specific isolation and identification of proteins synthesized within a certain time window. nih.gov This is a powerful tool for functional genomics, enabling the study of proteome dynamics in response to various stimuli.

Q & A

Q. What is the role of the PEG4 spacer in Biotin-PEG4-amino-t-Bu-DADPS-C6-azide, and how does it affect biomolecular interactions?

The PEG4 spacer enhances solubility in aqueous buffers and reduces steric hindrance during bioconjugation. Its flexible structure allows the biotin and azide termini to interact with target molecules (e.g., streptavidin) and alkyne-functionalized probes, respectively, without spatial constraints. For example, PEG4 improves labeling efficiency in protein-DNA interaction assays by minimizing aggregation .

Q. What analytical techniques are recommended to validate successful conjugation of this compound to proteins or DNA?

  • Mass Spectrometry (MS): Detect mass shifts corresponding to the compound’s molecular weight (e.g., +615.79 Da for Biotin-PEG4-amino-C6-azide) .
  • Streptavidin Western Blot: Confirm biotin incorporation via streptavidin-HRP binding .
  • Click Chemistry Validation: React with a DBCO-fluorophore to visualize azide functionality via fluorescence microscopy or gel electrophoresis .

Q. How should this compound be stored to ensure stability?

Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles, as repetitive thawing degrades the azide group. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis .

Q. What is the significance of the C6 spacer in this compound’s design?

The C6 (hexyl) spacer introduces hydrophobicity, which can enhance membrane permeability in cell-based assays. It also provides spatial separation between the biotin and azide groups, reducing interference during simultaneous streptavidin binding and click chemistry reactions .

Q. How does the tert-butyl (t-Bu) group in DADPS influence the compound’s reactivity?

The t-Bu group stabilizes the diazirine moiety (if present in DADPS) by preventing premature photolysis. This ensures controlled photo-crosslinking during UV-induced biomolecule immobilization (e.g., protein-protein interaction studies) .

Advanced Questions

Q. How can researchers resolve structural contradictions in the DADPS moiety (diaminodiphenylsilane vs. diazirine-PEG4-amine)?

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^{13}C spectra to distinguish between silane (Si–O peaks at ~100–150 ppm) and diazirine (N=N peaks at ~250–300 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., C47H67N9O10SSi for diazirine-containing structures vs. C27H49N7O7S for simpler PEG4-azide variants) .
  • Photo-Crosslinking Assays: Test UV-dependent crosslinking efficiency; diazirine groups exhibit rapid reactivity under 365 nm light .

Q. What strategies optimize copper-free click chemistry efficiency in live-cell labeling using this compound?

  • Reaction Buffer: Use pH 7.4 PBS with 1–5 mM EDTA to chelate residual metal ions that quench azide-cyclooctyne reactions .
  • Strain-Promoted Reagents: Replace Cu(I) with DBCO or BCN probes for biocompatible, intracellular labeling .
  • Kinetic Monitoring: Track reaction progress via fluorescence polarization to determine optimal incubation times (typically 1–4 hours at 37°C) .

Q. How can crosslinking efficiency be quantified when using the DADPS group for photo-immobilization?

  • SDS-PAGE Analysis: Compare band shifts between UV-exposed and non-exposed samples to assess covalent bond formation .
  • Fluorescence Quenching: Use a FRET-based pair (e.g., Cy3/Cy5) to measure proximity changes post-crosslinking .
  • Mass Spectrometry: Identify crosslinked peptide fragments to map interaction sites .

Q. What experimental controls are critical when using this compound in pull-down assays?

  • Biotin Blocking: Pre-incubate streptavidin beads with free biotin to confirm specificity .
  • Azide Competitor: Add soluble azide (e.g., sodium azide) to distinguish click chemistry-mediated binding from non-specific interactions .
  • Photo-Crosslinking Negative Control: Omit UV exposure to validate DADPS-dependent immobilization .

Q. How does the compound’s solubility profile impact its application in heterogeneous biological systems?

  • Aqueous Solutions: PEG4 ensures solubility in PBS, but the C6 spacer may cause aggregation at >100 µM. Sonication or 0.1% Tween-20 can mitigate this .
  • Organic Solvents: Use DMSO for stock solutions (>10 mM), but dilute to <1% in cell culture to avoid cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.